

Preclinical Data on the CYP1A1 Inhibitor CH223191: A Technical Guide

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Compound of Interest		
Compound Name:	CYP1A1 inhibitor 8a	
Cat. No.:	B1669661	Get Quote

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Introduction

While specific preclinical data for a CYP1A1 inhibitor designated "8a" is not available in the public domain, this guide provides a comprehensive overview of the preclinical data for a well-characterized and potent inhibitor of CYP1A1 activity, CH223191 (2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide). CH223191 is a specific antagonist of the Aryl Hydrocarbon Receptor (AHR), a key transcription factor that regulates the expression of cytochrome P450 1A1 (CYP1A1).[1][2] By blocking the AHR signaling pathway, CH223191 effectively prevents the induction of CYP1A1, thereby inhibiting its metabolic activity. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibition Data for CH223191

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for CH223191 in various preclinical assays. These values highlight its potency in inhibiting the AHR pathway and CYP1A1 activity.



Target/Assay	Cell Line/System	IC50 Value	Reference
Aryl Hydrocarbon Receptor (AhR) Antagonism	HepG2 cells	30 nM	[2]
TCDD-induced Luciferase Activity	-	0.03 μΜ	[3][4]
Inhibition of CYP1A1 Catalytic Activity	1.48 μΜ	[5][6]	

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of CH223191 are provided below.

Luciferase Reporter Gene Assay for AHR Antagonism

This assay is used to quantify the ability of a compound to inhibit the AHR signaling pathway.

- Cell Culture: HepG2 cells, which are human liver cancer cells, are stably transfected with a luciferase reporter plasmid containing the human CYP1A1 promoter. These cells are cultured until they reach approximately 70% confluency in 96-well plates.[7]
- Compound Treatment: The cells are pre-treated with varying concentrations of CH223191 or a vehicle control (like DMSO) for one hour.[2][7]
- AHR Agonist Induction: Following pre-treatment, the cells are exposed to an AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), at a concentration of 1-3 nM to induce the expression of the luciferase reporter gene.[2][7]
- Incubation and Lysis: The cells are incubated for an additional 4 to 24 hours.[2][7] After incubation, the cells are lysed using a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1% Triton X-100, 150 mM NaCl, and 2 mM dithiothreitol).[2]
- Luminescence Measurement: The cell lysate is mixed with a luciferase activity assay reagent, and the resulting luminescence is measured for 5 seconds using a luminometer.[2]



The reduction in luminescence in the presence of CH223191 compared to the agonist-only control indicates its antagonistic activity.

Western Blot for AHR Nuclear Translocation

This method is employed to visualize the inhibition of AHR movement into the nucleus, a critical step in its activation.

- Cell Treatment: Hepa1 cells are pre-treated with CH223191 or its derivatives for one hour before the addition of 1 nM TCDD.[7]
- Cell Harvesting and Nuclear Extraction: After a one-hour incubation with TCDD, the cells are harvested. Nuclear extracts are then prepared using a specific protocol that isolates the nuclear components of the cells.[7]
- Protein Quantification: The protein concentration in the nuclear extracts is determined using a protein assay, such as the BCA Protein Assay.
- SDS-PAGE and Western Blotting: The nuclear proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with specific antibodies against the AHR protein to detect its presence in the nucleus.[8] A reduction in the AHR band in the nuclear extracts of CH223191-treated cells compared to TCDD-only treated cells demonstrates the inhibitory effect.[7]

In Vivo Mouse Model of TCDD-Induced Toxicity

This in vivo protocol assesses the ability of CH223191 to prevent the toxic effects of AHR activation in a living organism.

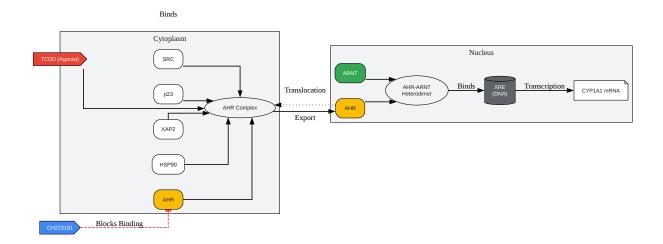
- Animal Model: Male ICR mice are used for the study.[4]
- Dosing Regimen: Mice are administered CH223191 orally (e.g., 10 mg/kg in corn oil) once daily for a period of 25 days.[4]
- TCDD Challenge: After the first week of CH223191 treatment, the mice are given a single intraperitoneal injection of TCDD (e.g., 100 μg/kg in corn oil) to induce toxicity.[4]



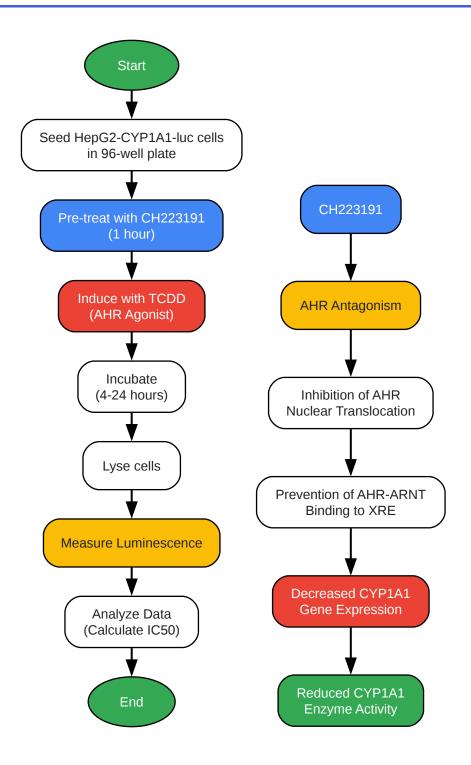
Monitoring and Analysis: The body weights of the mice are monitored throughout the study.
 At the end of the study, liver tissues are collected to analyze the expression of CYP1A1 and to assess liver fat content and the activity of liver enzymes such as AST and ALT.[4] A reduction in TCDD-induced weight loss, CYP1A1 expression, and liver damage in the CH223191-treated group indicates its protective effects in vivo.

Mandatory Visualizations Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition by CH223191









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